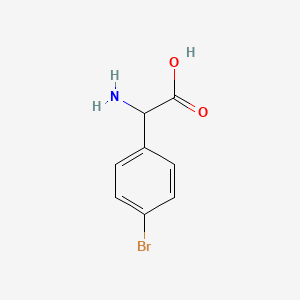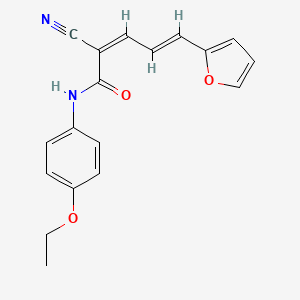
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is an organic compound that belongs to the class of penta-2,4-dienamides. This compound features a cyano group, an ethoxyphenyl group, and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde, followed by further functional group modifications to introduce the ethoxyphenyl and furan moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E)-2-cyano-N-(4-methoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
- (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(thiophen-2-yl)penta-2,4-dienamide
Uniqueness
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is unique due to the presence of the ethoxy group and the furan ring, which may impart specific chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-17-10-8-15(9-11-17)20-18(21)14(13-19)5-3-6-16-7-4-12-23-16/h3-12H,2H2,1H3,(H,20,21)/b6-3+,14-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNLNFNESWYRX-BDTQIVJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2561507.png)

![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)
![1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2561513.png)
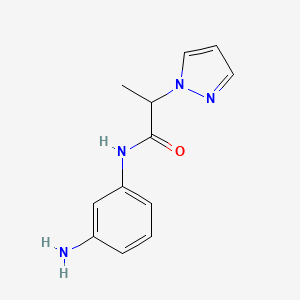
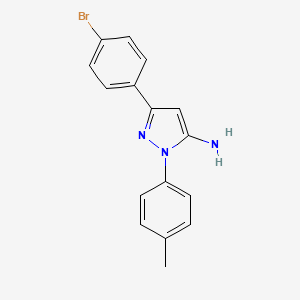

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
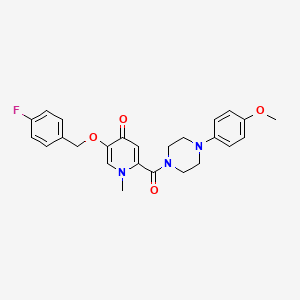
![2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2561528.png)
